1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

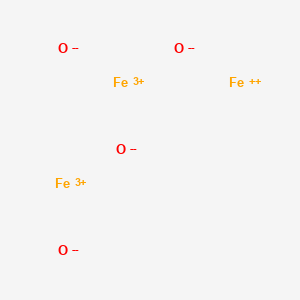

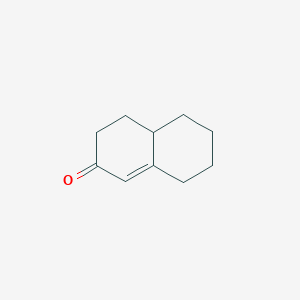

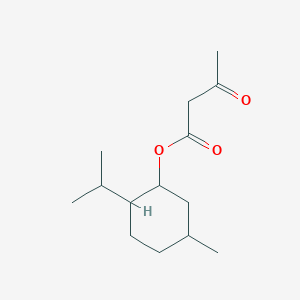

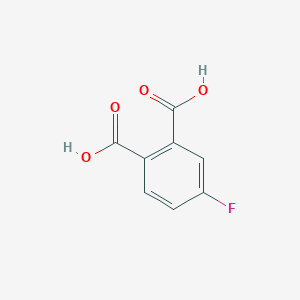

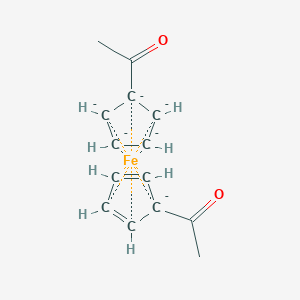

1-Cyclopenta-2,4-dien-1-ylethanone and 1-cyclopentylethanone are compounds that can form complexes with iron. These compounds and their iron complexes are significant in organic synthesis and catalysis due to their unique structural and reactive properties.

Synthesis Analysis

- Iron complexes with cyclopentadienone structures can be prepared by cyclizing bis-propargylic alcohols and their derivatives with iron pentacarbonyl. These complexes are useful in catalyzing ketone reduction and alcohol oxidations (Hodgkinson et al., 2016).

- Tricarbonyl iron complexes of 1,1,3 and 1,1,2,3-substituted 1,3-dienes can be decomplexed under mild conditions by aluminium halides to form conjugated cyclopentenones (Franck-Neumann et al., 1992).

Molecular Structure Analysis

- The molecular structure of these complexes often involves the coordination of the cyclopentadienone iron with various ligands. This structural feature is known from the active center of methane monooxygenase (Romakh et al., 2007).

Chemical Reactions and Properties

- These iron complexes participate in various chemical reactions, including 1,3-dipolar cycloadditions, [4+4]-cycloadditions, and cycloadditions involving 1,4-diene-ynes. Such reactions are useful in synthesizing complex organic structures (Ong & Chien, 1996).

Physical Properties Analysis

- The physical properties of these complexes, such as solubility and stability, are influenced by their molecular structure. For instance, complexes containing the iron-cyclopentadienone structure are characterized by stability under various conditions.

Chemical Properties Analysis

- These iron complexes exhibit catalytic activities arising from their redox properties. They are extensively studied as pre-catalysts in homogeneous catalysis and are involved in various synthetic transformations, including hydrogenation and C-C bond formation (Akter & Anbarasan, 2021).

Scientific Research Applications

-

1-Cyclopenta-2,4-dien-1-ylethanone

- Specific Scientific Field: Chemistry

- Application: This compound has been studied for its potential to form super- and hyperacids .

- Method of Application: The study involved B3LYP/6-311+G (2d,p)//B3LYP/6-31G (d) calculations .

- Results: The compound exhibited moderately acidic to hyperacidic behavior .

-

1-cyclopentylethanone

- Specific Scientific Field: Chemistry

- Application: This compound is primarily used in chemical synthesis .

- Method of Application: The specific methods of application or experimental procedures are not detailed in the sources .

- Results: The outcomes of its use in chemical synthesis are not specified in the sources .

-

Iron

- Specific Scientific Field: Bioenergy Production

- Application: Iron-based functional materials have been studied for their potential in bioenergy production .

- Method of Application: The syntheses and characteristics of various iron-based materials were reviewed for their potential in bioenergy conversion processes .

- Results: The functionalities, stability, and reactivity of iron-based materials depend on their structures and redox phases .

-

1-Cyclopenta-2,4-dien-1-ylethanone

- Specific Scientific Field: Organic & Biomolecular Chemistry

- Application: This compound is used in the study of dynamic processes in the Diels–Alder addition .

- Method of Application: The study involved temperature-dependent dynamic processes of cyclopenta-2,4-dien-1-yltrimethylsilane investigated by DFT computations .

- Results: The degenerate sigmatropic migration of Si(Me)3 was found to be the dominant factor with a Gibbs free energy of activation of 13.2 kcal mol .

-

1-cyclopentylethanone

- Specific Scientific Field: Chemistry

- Application: This compound is primarily used in chemical synthesis .

- Method of Application: The specific methods of application or experimental procedures are not detailed in the sources .

- Results: The outcomes of its use in chemical synthesis are not specified in the sources .

-

Iron

- Specific Scientific Field: Biomedical Applications

- Application: Iron oxide nanoparticles have been used in biomedical fields such as antibacterial, antifungal, anticancer, bone marrow, and cell labeling activities .

- Method of Application: The specific methods of application or experimental procedures are not detailed in the sources .

- Results: The iron oxide nanoparticle may be specialized in particular bacterial and cancer treatments .

-

1-Cyclopenta-2,4-dien-1-ylethanone

- Specific Scientific Field: Organic & Biomolecular Chemistry

- Application: This compound is used in the study of dynamic processes in the Diels–Alder addition .

- Method of Application: The study involved temperature-dependent dynamic processes of cyclopenta-2,4-dien-1-yltrimethylsilane investigated by DFT computations .

- Results: The degenerate sigmatropic migration of Si(Me)3 was found to be the dominant factor with a Gibbs free energy of activation of 13.2 kcal mol .

-

1-cyclopentylethanone

- Specific Scientific Field: Chemistry

- Application: This compound is primarily used in chemical synthesis .

- Method of Application: The specific methods of application or experimental procedures are not detailed in the sources .

- Results: The outcomes of its use in chemical synthesis are not specified in the sources .

-

Iron

- Specific Scientific Field: Bioinorganic Chemistry

- Application: Iron’s ability to act as a central atom in coordination compounds is critical in bioinorganic chemistry. For example, in hemoglobin and myoglobin, iron binds reversibly with oxygen molecules, allowing these proteins to carry oxygen through the bloodstream and muscles .

- Method of Application: The specific methods of application or experimental procedures are not detailed in the sources .

- Results: The outcomes of its use in bioinorganic chemistry are not specified in the sources .

properties

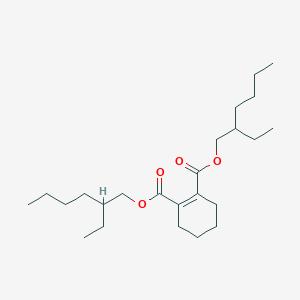

CAS RN |

1273-94-5 |

|---|---|

Product Name |

1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron |

Molecular Formula |

C14H14FeO2 10* |

Molecular Weight |

270.1 g/mol |

IUPAC Name |

1-cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron |

InChI |

InChI=1S/2C7H7O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5H,1H3;/q-5;-1; |

InChI Key |

DAVCBKPWWUUYNL-UHFFFAOYSA-N |

SMILES |

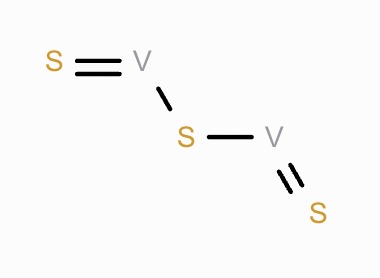

CC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CC(=O)[C-]1C=CC=C1.[Fe] |

Canonical SMILES |

CC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CC(=O)[C-]1C=CC=C1.[Fe] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.